3-Chloro-4-methylbenzoic acid
Overview
Description
3-Chloro-4-methylbenzoic acid is an organic compound with the molecular formula C8H7ClO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a methyl group at the fourth position. This compound is known for its applications in various chemical reactions and industrial processes.
Mechanism of Action
In terms of pharmacokinetics, benzoic acid derivatives are typically well-absorbed and can be metabolized by the liver.
The action of 3-Chloro-4-methylbenzoic acid, like other chemicals, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemicals, which can affect the compound’s stability, solubility, and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4-methylbenzoic acid can be synthesized through several methods. One common method involves the chlorination of 4-methylbenzoic acid using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under controlled temperature conditions to ensure selective chlorination at the desired position.
Another method involves the esterification of this compound chloride with isopropyl alcohol to produce isopropyl 3-chloro-4-methylbenzoate, which can then be hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using specialized reactors to control the reaction environment. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group, forming 3-chloro-4-carboxybenzoic acid.
Reduction Reactions: The carboxyl group can be reduced to an alcohol group, forming 3-chloro-4-methylbenzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
3-Chloro-4-carboxybenzoic acid: Formed through oxidation of the methyl group.
3-Chloro-4-methylbenzyl alcohol: Formed through reduction of the carboxyl group.
Scientific Research Applications
3-Chloro-4-methylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Employed in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-toluic acid: Similar structure but with a carboxyl group at a different position.
4-Chloro-3-methylbenzoic acid: Chlorine and methyl groups are interchanged in positions.
3-Chloro-4-methylbenzyl alcohol: Reduction product of 3-Chloro-4-methylbenzoic acid.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted synthetic applications and research studies.
Properties
IUPAC Name |
3-chloro-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKUOEOJAXGCLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199565 | |
Record name | p-Toluic acid, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5162-82-3 | |
Record name | 3-Chloro-4-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5162-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Toluic acid, 3-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005162823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Toluic acid, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-methylbenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing isopropyl 3-chloro-4-methylbenzoate from 3-chloro-4-methylbenzoic acid?
A1: The research article [] highlights the importance of isopropyl 3-chloro-4-methylbenzoate as a valuable building block, or intermediate, in the development of various materials. These include functional polymers, agricultural chemicals (agrichemicals), and pharmaceuticals. This compound serves as the starting material for producing this valuable compound. The described synthesis method showcases a novel pathway to obtain isopropyl 3-chloro-4-methylbenzoate, potentially opening doors for new material development and applications.
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